molecular formula C11H7F3N2O B7899361 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol

2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol

Cat. No.: B7899361
M. Wt: 240.18 g/mol
InChI Key: MCQFBMNLDJVWRB-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidin-5-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol is unique due to the combination of the trifluoromethyl group and the pyrimidin-5-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(17)6-16-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQFBMNLDJVWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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